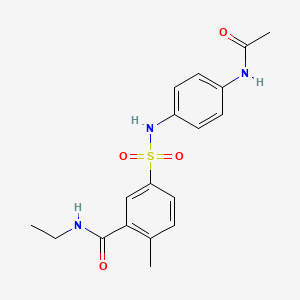
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HM-3, and it is a derivative of quinoline, which is a heterocyclic aromatic compound. HM-3 has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of research studies to investigate its mechanism of action.
Wirkmechanismus
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been found to bind to DNA and RNA, and it may also interfere with the activity of certain signaling pathways in cells.
Biochemical and Physiological Effects:
HM-3 has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. The compound has also been found to have antimicrobial and antiviral properties, and it may be useful in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HM-3 in laboratory experiments is its wide range of biological activities. The compound has been found to have a variety of effects on different cell types and organisms, making it a versatile tool for researchers. However, one limitation of using HM-3 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving HM-3. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another area of research is the investigation of the compound's potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of HM-3 and its potential applications in treating various diseases.
Synthesemethoden
The synthesis of HM-3 involves the reaction between 2-hydroxy-6-methylquinoline and N-phenylacetamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the resulting product is purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
HM-3 has been used in a variety of scientific research studies due to its potential applications in drug discovery and development. The compound has been found to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. HM-3 has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-9-18-15(10-14)11-16(20(24)21-18)12-22(19(23)13-25-2)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKVUSHSSXIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)



![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)





![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)